4-Hydroxypiperidine

Catalog No.
S704141
CAS No.
5382-16-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine

CAS Number

5382-16-1

Product Name

4-Hydroxypiperidine

IUPAC Name

piperidin-4-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N

SMILES

C1CNCCC1O

Synonyms

4-Piperidinol; 4-Hydroxyhexahydropyridine; (±)-4-Piperidinol; NSC 62083

Canonical SMILES

C1CNCCC1O

Precursor for Drug Synthesis:

Piperidin-4-ol serves as a valuable building block for synthesizing various pharmaceutical drugs. Its versatility in forming diverse chemical bonds allows it to be incorporated into the structure of numerous medications. For instance, it is a crucial intermediate in the synthesis of:

Chemical Intermediate in Organic Synthesis:

Beyond pharmaceuticals, piperidin-4-ol finds use as an intermediate in the synthesis of various other organic compounds. Its ability to react with different reagents makes it a versatile tool for chemists exploring new molecules and materials.

For example, piperidin-4-ol is involved in the synthesis of:

  • N-Heterocyclic Carbenes (NHCs): These are a class of highly reactive organic catalysts used in various organic reactions .
  • Ionic Liquids: These are liquid salts with unique properties like high thermal stability and ionic conductivity, finding applications in diverse fields like electrochemistry and catalysis .

Research on Biological Activity:

While not its primary application, some research explores the potential biological activities of piperidin-4-ol itself. Studies have investigated its:

  • Antimicrobial properties: Some studies suggest potential antimicrobial activity against certain bacterial and fungal strains, although further research is needed .
  • Antioxidant properties: Limited studies have explored its potential antioxidant activity, requiring further investigation .

4-Hydroxypiperidine is a cyclic organic compound with the formula C5H11NOC_5H_{11}NO. It features a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is classified as a piperidine derivative and is known for its versatile chemical properties and biological activities. The molecular weight of 4-hydroxypiperidine is approximately 101.15 g/mol, and it appears as a colorless to pale yellow liquid or solid.

Due to the presence of both the nitrogen atom and the hydroxyl group. Key reactions include:

  • Reduction Reactions: 4-Hydroxypiperidine can be reduced to form various derivatives, such as N-alkylated piperidines.
  • Acylation: The hydroxyl group can undergo acylation to form esters, which are useful in synthesizing pharmaceutical compounds.
  • Formation of N-Heterocycles: It can react with carbonyl compounds to form N-heterocyclic alkyl ethers via the Mitsunobu reaction, expanding its utility in organic synthesis .

4-Hydroxypiperidine exhibits notable biological activity, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and may act as a precursor for various psychoactive substances. Some key points regarding its biological activity include:

  • Neuroactivity: Compounds derived from 4-hydroxypiperidine have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
  • Toxicity: While generally considered safe, 4-hydroxypiperidine can cause skin and eye irritation upon contact, necessitating careful handling .

Several methods exist for synthesizing 4-hydroxypiperidine, including:

  • Reduction of Nitriles: A common method involves the catalytic hydrogenation of β-unsaturated nitriles, yielding 4-hydroxypiperidine derivatives .
  • Epoxide Opening: Another approach utilizes epoxide-opening reactions followed by cyclization, which can lead to hydroxypiperidine formation .
  • Boc Protection: The compound can also be synthesized through the protection of the hydroxyl group using tert-butoxycarbonyl (Boc) groups, facilitating further chemical modifications .

4-Hydroxypiperidine finds applications in various fields, including:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Chemical Research: Used in organic synthesis for developing new compounds with desired biological activities.
  • Agricultural Chemicals: Potential applications in creating agrochemicals that enhance crop resilience.

Research on interaction studies involving 4-hydroxypiperidine has revealed insights into its binding affinities and mechanisms of action within biological systems. Notable findings include:

  • Binding Studies: Investigations have shown that derivatives of 4-hydroxypiperidine can bind effectively to specific receptors in the brain, influencing neurotransmitter activity.
  • Conformational Analysis: Studies have explored different conformations of 4-hydroxypiperidine and their stability, highlighting its potential adaptability in biological environments .

Several compounds share structural similarities with 4-hydroxypiperidine. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PiperidineC5H11NBasic structure without hydroxyl group
1-Benzyl-4-hydroxypiperidineC12H17NOBenzyl substitution enhances lipophilicity
N-Boc-4-hydroxypiperidineC10H19NO3Protected form allowing selective reactions
4-AminopiperidineC5H12N2Amino group instead of hydroxyl alters reactivity
4-MethoxypiperidineC6H13NOMethoxy substitution affects solubility and activity

4-Hydroxypiperidine stands out due to its hydroxyl functionality, which significantly influences its reactivity and biological properties compared to other piperidine derivatives.

Traditional Alkaline Hydrolysis and Reduction Techniques

Early methods relied on alkaline hydrolysis of halogenated intermediates. For example, N-substituted 1,2,3,6-tetrahydropyridines treated with HBr in acetic acid form bromopiperidines, which hydrolyze to yield 4-hydroxypiperidines. This two-step process (bromination followed by hydrolysis) achieves moderate yields (50–70%) and is scalable.

Reduction-based routes involve converting ketones to alcohols. Sodium borohydride (NaBH₄) reduces 4-piperidone to 4-hydroxypiperidine, a method optimized in CN104628625A to achieve >90% purity. Key steps include:

  • 4-Piperidone synthesis: Alkaline treatment of 4-piperidone hydrochloride hydrate with NH₃.
  • Reduction: NaBH₄ in methanol at 25–30°C for 7–10 hours.
  • Crystallization: Hexane/MeOH system for isolation.
MethodReagents/ConditionsYieldPurity
HBr HydrolysisHBr (30% in AcOH), 10–50°C, reflux50–70%85–90%
NaBH₄ ReductionNaBH₄, MeOH, 25–30°C, 7–10 hr80–85%>90%

Aza-Prins Cyclization Approaches

The aza-Prins reaction constructs piperidine rings via acid-catalyzed cyclization of homoallylic amines with aldehydes. Key advancements include:

  • Lewis acid promotion: BF₃·OEt₂ or FeCl₃ enhances carbocation stability, enabling cyclization.
  • Intramolecular nucleophilic attack: Ester groups act as nucleophiles to form lactones or piperidines.

Example: Reaction of N-tosyl homoallylic amines with benzaldehyde under BF₃·OEt₂ forms 4-fluoropiperidines.

SubstrateCatalystProductYieldDiastereoselectivity
Homoallylic amineBF₃·OEt₂4-Fluoropiperidine65–73%2:1–5:1
Allylic esterCu/IrBridged piperidine-lactone30–87%>90% trans

Grignard Reaction-Based Syntheses

Grignard reagents enable C–C bond formation at the 4-position. Notable approaches include:

  • Ketone Grignard addition: 4-Piperidone reacts with RMgX (R = alkyl/aryl) to yield α,α-diaryl-4-piperidinemethanol derivatives.
  • N-Oxide reactions: Pyridine N-oxides undergo Grignard addition to form dienal-oximes, which cyclize to piperidines.

Industrial optimization: CN102731369A describes a two-step synthesis using 1,5-dichloro-3-pentanone and primary amines, achieving 80% yield.

Enantioselective Catalytic Strategies

Chiral induction is critical for pharmaceutical applications. Key methods include:

  • Chiral phosphoric acids: Catalyze asymmetric cyclization of unsaturated acetals to form piperidines with >90% ee.
  • Synergistic Cu/Ir catalysis: Enables enantioselective allylic alkylation prior to aza-Prins cyclization, yielding bridged piperidine-γ-butyrolactones.
Catalyst SystemSubstrateProductYieldee
Chiral phosphateUnsaturated acetalsPiperidine derivatives60–85%>90%
Cu/IrAllylic estersBridged piperidine-lactones30–87%>90%

Industrial-Scale Process Optimization

Efficient industrial routes focus on cost reduction and scalability:

  • 4-Piperidone HCl hydrate: Prepared via etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate, followed by hydrolysis and HCl treatment (86% yield).
  • Continuous flow systems: Microwave-assisted aza-Prins reactions reduce reaction times (e.g., 1 hr vs. 24 hr).
ProcessKey StepsYieldCost
4-Piperidone HCl HydrateEtherification → Hydrolysis → HCl Treatment86%Low
Microwave aza-PrinsBF₃·OEt₂, 100°C, 1 hr65–73%Moderate

XLogP3

-0.3

UNII

KC61EA060X

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (23.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5382-16-1

Wikipedia

4-Hydroxypiperidine

Dates

Modify: 2023-08-15

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